molecular formula C11H9NO B101594 6-Phenyl-2-pyridone CAS No. 19006-82-7

6-Phenyl-2-pyridone

Cat. No.: B101594
CAS No.: 19006-82-7
M. Wt: 171.19 g/mol
InChI Key: ZLUIDXRFWSPPCC-UHFFFAOYSA-N
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Description

6-Phenyl-2-pyridone is a heterocyclic compound characterized by a pyridone ring substituted with a phenyl group at the sixth position. This compound is part of the broader class of 2-pyridones, which are known for their diverse applications in various fields such as biology, natural products, dyes, and fluorescent materials .

Mechanism of Action

Target of Action

6-Phenyl-2-pyridone, also known as 6-phenylpyridin-2(1H)-one, is a derivative of pyridinones, which have been adopted as an important block in medicinal chemistry . Pyridinones can serve as hydrogen bond donors and acceptors, forming additional interactions with therapeutic targets . .

Mode of Action

Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form . They are often included in metabolomics measurements and associated with pathological outcomes in acute kidney injury (AKI) . The biochemical pathways leading to their generation involve both enzymatic and chemical processes . .

Pharmacokinetics

It is known that pyridinones can cross the cell membrane easily and increase the water solubility of molecules . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.

Result of Action

It is known that pyridinones can form additional interactions with therapeutic targets , which could potentially lead to various molecular and cellular effects depending on the specific biological activity exhibited by the compound.

Action Environment

It is known that the pattern of substituents on pyridinone exercises considerable influence over the pharmacological properties and its therapeutic applications .

Biochemical Analysis

Biochemical Properties

6-Phenyl-2-pyridone plays a significant role in biochemical reactions due to its ability to act as both a hydrogen bond donor and acceptor . This dual functionality enables it to interact with a variety of enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups . These interactions often involve the formation of hydrogen bonds between the pyridone ring and the active site of the enzyme, leading to enzyme inhibition or activation depending on the context .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as enzymes and receptors . For instance, this compound can inhibit enzyme activity by binding to the active site and preventing substrate access . This inhibition can lead to changes in cellular processes, such as reduced cell proliferation or increased apoptosis . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their ability to bind to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the key enzymes involved in its metabolism is cytochrome P450, which catalyzes the oxidation of this compound to form more hydrophilic metabolites . These metabolites can then be further processed and excreted from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of other metabolites, potentially affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of this compound across cell membranes and its accumulation in certain cellular compartments . The distribution of this compound within the body can affect its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is crucial for optimizing the delivery and effectiveness of this compound in therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide this compound to its site of action . The subcellular distribution of this compound can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2-pyridone can be achieved through several methods. One common approach involves the cyclization of 2-cyanoacetamide with aromatic aldehydes and ketones in the presence of a base such as sodium hydroxide. This reaction typically occurs under solvent-free conditions at elevated temperatures . Another method involves the use of palladium-catalyzed cross-coupling reactions, where a phenyl group is introduced to the pyridone ring .

Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions using readily available starting materials and efficient catalysts. The use of microwave irradiation and palladium catalysts has been reported to yield high amounts of the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-2-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its phenyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

6-phenyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-4-7-10(12-11)9-5-2-1-3-6-9/h1-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUIDXRFWSPPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172472
Record name 6-Phenyl-2-pyridone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19006-82-7
Record name 6-Phenyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19006-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-2-pyridone
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Record name 6-Phenyl-2-pyridone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenyl-2-pyridone
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Record name 6-PHENYL-2-PYRIDONE
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Synthesis routes and methods

Procedure details

Ethyl 2-chloroacetate (10.6 ml, 0.1 mol) is slowly added to hot (105° C.) pyridine (8.9 ml, 0.11 mmol whereby the temperature is maintained in the range of 100° C. to 110° C. The resulting brown oil is dissolve in ethanol (60 ml), β-dimethylamino propiophenone hydrochloride (17.7 g, 0.1 mol; prepared to according to Example 1) and ammonium acetate (60 g) are added and the mixture is boiled under reflux for 4 h. After cooling, the mixture is filtered and the solvent is evaporated in vacuo. The residue is crystallized from water, collected by filtration and purified by re-crystallization from toluene. The title compound is obtained as colorless crystals (4.7 g, 28% of th.) with mp 200° C.
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
β-dimethylamino propiophenone hydrochloride
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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